molecular formula C25H19N3O2 B11659904 2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one

2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B11659904
M. Wt: 393.4 g/mol
InChI Key: XMAUCSNCFINXPK-RGEXLXHISA-N
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Description

2-{[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound characterized by its unique structure, which includes an indole and quinazolinone moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with different functional groups, potentially enhancing or modifying the compound’s properties.

Scientific Research Applications

2-{[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-CHLOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
  • **2-{[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-FLUOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Uniqueness

The uniqueness of 2-{[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the indole and quinazolinone moieties, along with the methyl and phenyl substituents, contributes to its unique properties compared to similar compounds.

Properties

Molecular Formula

C25H19N3O2

Molecular Weight

393.4 g/mol

IUPAC Name

2-[(Z)-(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C25H19N3O2/c1-15-11-12-21-18(13-15)19(24(29)27-21)14-23-26-20-9-5-4-8-17(20)25(30)28(23)22-10-6-3-7-16(22)2/h3-14H,1-2H3,(H,27,29)/b19-14-

InChI Key

XMAUCSNCFINXPK-RGEXLXHISA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)NC(=O)/C2=C\C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C

Origin of Product

United States

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